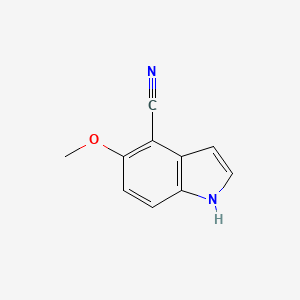

5-methoxy-1H-indole-4-carbonitrile

CAS No.:

Cat. No.: VC20309153

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 5-methoxy-1H-indole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3 |

| Standard InChI Key | OJFNELFPUBZSFO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Methoxy-1H-indole-4-carbonitrile belongs to the indole family, a class of heterocyclic compounds featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methoxy (-OCH) and nitrile (-CN) groups at positions 5 and 4, respectively, confer distinct electronic and steric properties. The planar indole system allows for π-π interactions, while the substituents modulate solubility and reactivity.

Physicochemical Parameters

Key properties of 5-methoxy-1H-indole-4-carbonitrile include:

The nitrile group contributes to the compound’s polarity (), while the methoxy group enhances lipophilicity () . These properties influence solubility, with the compound likely sparingly soluble in water but soluble in polar organic solvents like dichloromethane or dimethylformamide.

Synthesis and Production

Hypothetical Pathway for 5-Methoxy-1H-Indole-4-Carbonitrile

A plausible route involves:

-

Methoxylation at C5: Starting with 5-hydroxyindole, methylation using methyl iodide or dimethyl sulfate under basic conditions.

-

Nitrile Introduction at C4: Cyanation via palladium-catalyzed coupling (e.g., Rosenmund-von Braun reaction) or nucleophilic substitution of a halogenated precursor.

This method aligns with regioselective functionalization techniques observed in indole iodination and Friedel-Crafts alkylation .

Reactivity and Chemical Modifications

Functional Group Transformations

-

Nitrile Group: The -CN moiety can be hydrolyzed to carboxylic acids () or reduced to primary amines () using lithium aluminum hydride.

-

Methoxy Group: Demethylation with boron tribromide yields a phenolic -OH group, enabling further derivatization.

These transformations are critical for diversifying the compound’s applications in drug discovery .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Indole derivatives are privileged scaffolds in drug design due to their structural similarity to tryptophan and serotonin. The nitrile group in 5-methoxy-1H-indole-4-carbonitrile may serve as:

-

A hydrogen bond acceptor in enzyme-inhibitor interactions.

-

A metabolic stability enhancer by resisting oxidative degradation.

Compounds like γ-lactams and γ-lactones, synthesized via Ugi multicomponent reactions , highlight the utility of indole intermediates in generating chiral centers for bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume